molecular formula C14H20N4 B2813060 2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile CAS No. 1517080-53-3

2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile

Cat. No.: B2813060
CAS No.: 1517080-53-3
M. Wt: 244.342
InChI Key: PBUPLNPWVNGIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile is a chemical compound with the molecular formula C14H20N4. . The compound features a benzonitrile core substituted with an amino group and a piperidine ring bearing a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring and dimethylamino group are crucial for its binding affinity and activity. It may modulate neurotransmitter systems by acting as an agonist or antagonist at specific receptors .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile is unique due to the combination of its benzonitrile core, amino group, and the dimethylamino-substituted piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs .

Properties

IUPAC Name

2-amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c1-17(2)12-5-7-18(8-6-12)13-4-3-11(10-15)14(16)9-13/h3-4,9,12H,5-8,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUPLNPWVNGIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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